
Sodium antimonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium antimonide is an inorganic compound composed of sodium and antimony. It is represented by the chemical formula Na3Sb. This compound is known for its role in various industrial and scientific applications, particularly in the field of energy storage and conversion. This compound is a member of the broader class of antimonides, which are compounds formed between antimony and more electropositive elements.
准备方法
Synthetic Routes and Reaction Conditions: Sodium antimonide can be synthesized through several methods, including direct combination and reduction processes. One common method involves the direct reaction of elemental sodium with antimony at elevated temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
3Na+Sb→Na3Sb
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces where sodium and antimony are combined under controlled conditions. The process requires careful handling of both reactants due to their reactive nature. The use of inert gas atmospheres, such as argon, is essential to prevent unwanted side reactions.
化学反应分析
Types of Reactions: Sodium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to air, this compound can oxidize to form sodium oxide and antimony oxide:
2Na3Sb+3O2→3Na2O+2Sb2O3
Reduction: this compound can be reduced by stronger reducing agents, although this is less common due to its already reduced state.
Substitution: this compound can participate in substitution reactions where sodium atoms are replaced by other metals, forming new antimonide compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents under controlled conditions.
Substitution: Other metal salts in molten or solution phase.
Major Products:
Oxidation: Sodium oxide (Na2O) and antimony oxide (Sb2O3).
Substitution: New metal antimonides depending on the substituting metal.
科学研究应用
Sodium antimonide has several applications in scientific research, particularly in the fields of energy storage and materials science.
Energy Storage: this compound is used as an anode material in sodium-ion batteries due to its high theoretical capacity and suitable working voltage . It plays a crucial role in the development of cost-effective and efficient energy storage systems .
Materials Science: In materials science, this compound is studied for its unique electronic properties, which make it a candidate for various electronic and optoelectronic applications .
Other Applications:
Chemistry: Used as a reagent in various chemical syntheses.
Industry: Employed in the production of certain alloys and specialized materials.
作用机制
The mechanism by which sodium antimonide exerts its effects, particularly in sodium-ion batteries, involves the alloying and dealloying processes during charge and discharge cycles . During sodiation, sodium ions intercalate into the antimonide structure, forming intermediate phases such as Na3Sb. Desodiation reverses this process, releasing sodium ions and returning to the original structure . This reversible process is crucial for the battery’s performance and longevity.
相似化合物的比较
Potassium Antimonide (K3Sb): Similar in structure and properties but uses potassium instead of sodium.
Lithium Antimonide (Li3Sb): Used in lithium-ion batteries with different electrochemical characteristics.
Calcium Antimonide (Ca3Sb2): Another antimonide with distinct properties and applications.
Uniqueness of Sodium Antimonide: this compound is unique due to its specific electrochemical properties that make it suitable for sodium-ion batteries. Its high theoretical capacity and appropriate working voltage distinguish it from other antimonides .
属性
InChI |
InChI=1S/3Na.Sb/q3*+1; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIMHVMUWKSSAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Na+].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na3Sb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.729 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12058-86-5 |
Source


|
| Record name | Antimony, compd. with sodium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with sodium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with sodium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
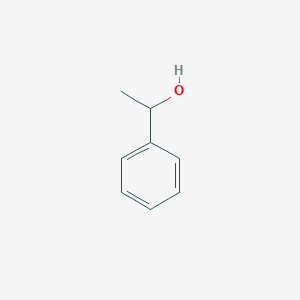
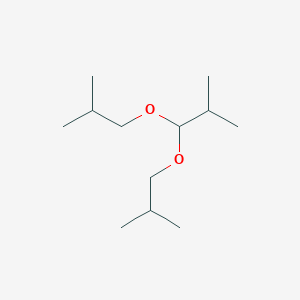
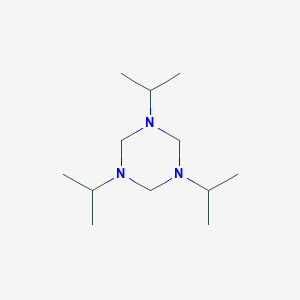


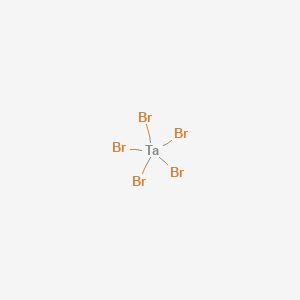
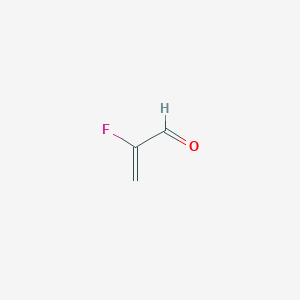
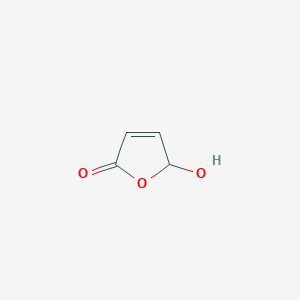
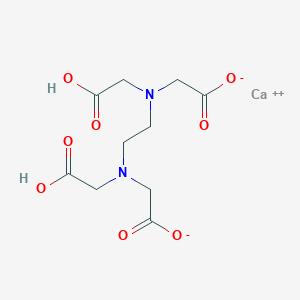

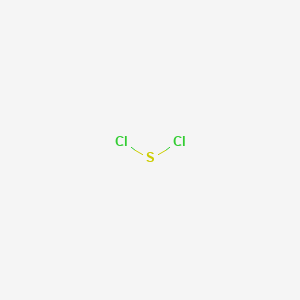
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)


